1-Decyl-3-methylimidazolium tetrafluoroborate

Ionic liquid biphasic extraction Liquid-liquid partition Biomolecule separation

1-Decyl-3-methylimidazolium tetrafluoroborate, commonly denoted as [C10mim][BF4] or [Dmim][BF4], is a hydrophobic room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-3-methylimidazolium tetrafluoroborate ([Cnmim][BF4]) family. With a molecular formula of C14H27BF4N2 and molecular weight of 310.18 g/mol, this compound exhibits a melting point of −4 °C, density of 1.07 g/cm³ at 20 °C, and viscosity of 721 cP at 18 °C.

Molecular Formula C14H27BF4N2
Molecular Weight 310.18 g/mol
CAS No. 244193-56-4
Cat. No. B1354207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decyl-3-methylimidazolium tetrafluoroborate
CAS244193-56-4
Molecular FormulaC14H27BF4N2
Molecular Weight310.18 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C
InChIInChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1
InChIKeyQGUMDWFYJYXDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Decyl-3-methylimidazolium Tetrafluoroborate (CAS 244193-56-4): A Long-Alkyl-Chain Imidazolium Ionic Liquid for Surface-Active and Separation-Centric Applications


1-Decyl-3-methylimidazolium tetrafluoroborate, commonly denoted as [C10mim][BF4] or [Dmim][BF4], is a hydrophobic room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-3-methylimidazolium tetrafluoroborate ([Cnmim][BF4]) family [1]. With a molecular formula of C14H27BF4N2 and molecular weight of 310.18 g/mol, this compound exhibits a melting point of −4 °C, density of 1.07 g/cm³ at 20 °C, and viscosity of 721 cP at 18 °C . The C10 alkyl chain imparts distinctive surface-active behavior and phase-transfer characteristics that fundamentally distinguish it from shorter-chain homologues, making it particularly relevant for extraction processes, surfactant-enhanced formulations, and heterogeneous biphasic systems where molecular partitioning governs performance [2].

Why 1-Decyl-3-methylimidazolium Tetrafluoroborate Cannot Be Replaced by Shorter-Chain or Different-Anion Imidazolium ILs


The [Cnmim][BF4] series exhibits non-linear property progression with alkyl chain length, and [C10mim][BF4] occupies a distinct position where surface activity, micellization behavior, and phase hydrophobicity depart from simple extrapolation. The C10 homologue demonstrates lower relative hydrophobicity than the C8 analogue in aqueous biphasic systems — a counterintuitive inversion driven by micelle formation in the aqueous phase that reduces solute partition coefficients [1]. Simultaneously, the BF4⁻ anion confers stronger drug-binding interactions than bromide or chloride counterparts, with [C10mim][BF4] showing significantly higher binding constants with ciprofloxacin and markedly different fluorescence quenching behavior [2]. These property divergences are not predictable from homologous trends alone, meaning that substituting [C10mim][BF4] with [C8mim][BF4] or with [C10mim][Br]/[C10mim][Cl] will fundamentally alter extraction efficiency, interfacial behavior, and molecular recognition performance [3].

Quantitative Differentiation Evidence for 1-Decyl-3-methylimidazolium Tetrafluoroborate: Head-to-Head Comparative Performance Data


Relative Hydrophobicity Inversion in Aqueous Biphasic Systems: [C10mim][BF4] vs [C8mim][BF4]

In aqueous biphasic systems, [C10mim][BF4] + water exhibits lower relative hydrophobicity than the [C8mim][BF4] + water system, a counterintuitive finding that contrasts with the expected monotonic increase in hydrophobicity with alkyl chain length [1]. This inversion is attributed to micelle formation of the longer-chain IL in the aqueous phase, which alters the free energy landscape of solute partitioning [2]. Consequently, [C10mim][BF4] + water yields the lowest partition coefficients for DNP-amino acid solutes among the three [Cnmim][BF4] homologues tested (n = 6, 8, 10) [1].

Ionic liquid biphasic extraction Liquid-liquid partition Biomolecule separation

Gasoline Desulfurization Efficiency: [C10mim][BF4] Outperforms Shorter-Chain Homologues After 15 Regeneration Cycles

In extractive desulfurization of FCC gasoline, [C10mim][BF4] achieved the highest sulfur removal efficiency among the [Cnmim][BF4] series tested (n = 5, 7, 8, 10), maintaining 75.80% desulfurization after 15 water-based regeneration cycles [1]. The compound exhibits near-complete water insolubility, enabling efficient water-wash recycling without IL loss — in contrast to [C5mim][BF4], which shows appreciable water solubility and is unsuitable for water-based regeneration [1].

Fuel desulfurization Ionic liquid regeneration Extractive desulfurization

Fluorescence Quenching and Drug Binding: [C10mim][BF4] vs [C10mim][Br] and [C10mim][Cl] with Ciprofloxacin

In studies of ciprofloxacin (CIP) interaction with surface-active ILs sharing the identical [C10mim]⁺ cation, [C10mim][BF4] exhibited substantially different fluorescence quenching behavior and binding affinity compared to bromide and chloride analogues [1]. The CIP emission intensity decreased significantly in the presence of [C10mim][BF4], with the BF4⁻ anion driving stronger complex formation than halide counterions [1]. DFT calculations and ITC measurements confirmed that CIP-[C10mim][BF4] interactions are spontaneous and enthalpy-driven, with distinct thermodynamic signatures [2].

Drug-IL interaction Fluorescence spectroscopy Pharmaceutical formulation

Antibacterial MIC Reduction: [C10mim][BF4] Achieves Maximum Enhancement of Ciprofloxacin Activity

When combined with ciprofloxacin against E. coli and S. aureus, [C10mim][BF4] produced the greatest reduction in minimum inhibitory concentration (MIC) compared to the bromide and chloride analogues bearing the identical C10 cation [1]. This indicates that the BF4⁻ counterion enhances the antibacterial efficacy of ciprofloxacin more effectively than halide anions, likely through stronger complexation and altered drug partitioning at the bacterial membrane interface [1].

Antibacterial synergy MIC reduction Ionic liquid-drug combination

Ionic Gel Ductility: [C10mim][BF4] Provides Best Mechanical Deformation Among Alkyl Chain Series

In poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) ionic gels incorporating [Cnmim][BF4] ILs, increasing alkyl chain length produces a trade-off between ionic conductivity and mechanical ductility [1]. [C10mim][BF4]-based gels exhibit the highest elongation at break (77.4% deformation), significantly outperforming shorter-chain homologues in mechanical flexibility, while the [C2mim][BF4]-based gel provides the highest ionic conductivity (5.27 × 10⁻³ S cm⁻¹) and specific capacitance (261 F g⁻¹) [1].

Flexible electronics Ionic gel Supercapacitor electrolyte

Electrochemical Window and Conductivity: [C10mim][BF4] Offers Largest Potential Window but Lower Conductivity vs Shorter Homologues

Electrochemical characterization of [Cnmim][BF4] ionic liquids revealed that [C10mim][BF4] provides the largest electrochemical window (2.0 V) among the tested homologues, attributed to the stabilizing effect of the long alkyl chain on the electrode-IL interface [1]. However, this enhanced stability comes at the cost of reduced ionic conductivity; [C10mim][BF4] exhibits lower conductivity than shorter-chain analogues, making it less suitable for applications requiring high bulk ion mobility but advantageous where wide potential stability is critical .

Electrochemical window Ionic conductivity RTIL electrolyte

Evidence-Backed Application Scenarios for 1-Decyl-3-methylimidazolium Tetrafluoroborate Procurement


Extractive Desulfurization of Gasoline with Multi-Cycle Water Regeneration

[C10mim][BF4] is the optimal choice for industrial gasoline desulfurization processes requiring repeated water-based regeneration. It achieves 75.80% sulfur removal after 15 cycles — the highest among [Cnmim][BF4] homologues — while maintaining near-complete water insolubility that prevents IL loss during aqueous wash steps [1]. This combination of high extraction efficiency and robust recyclability reduces operational costs and aligns with regulatory sulfur content mandates.

Flexible Supercapacitors and Wearable Motion Sensors Requiring High Ductility

In PVDF-HFP-based ionic gel electrolytes for flexible energy storage and strain sensing, [C10mim][BF4] provides the highest elongation at break (77.4% deformation) among the [Cnmim][BF4] series [1]. This exceptional ductility makes it the preferred IL when mechanical compliance under repeated bending or stretching is the primary performance criterion, such as in skin-attachable sensors or foldable supercapacitors.

Pharmaceutical Formulations Targeting Enhanced Antibacterial Activity via API-IL Complexation

[C10mim][BF4] is the superior ionic liquid for enhancing ciprofloxacin antibacterial efficacy, as it achieves the greatest MIC reduction compared to [C10mim][Br] and [C10mim][Cl] [1]. The stronger binding affinity driven by the BF4⁻ anion enables more effective drug-IL complex formation, potentially reducing required API dosages in topical or liquid antimicrobial formulations.

Aqueous Biphasic Extraction of Biomolecules Requiring Low Solute Partition Coefficients

For liquid-liquid extraction of DNP-amino acids or similar biomolecules, [C10mim][BF4] + water biphasic systems yield the lowest partition coefficients among C6, C8, and C10 [BF4] ILs due to micelle-driven hydrophobicity inversion [1]. This property enables selective retention of solutes in the aqueous phase while the IL phase acts as a hydrophobic sink for target impurities, a counterintuitive advantage not achievable with [C8mim][BF4].

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